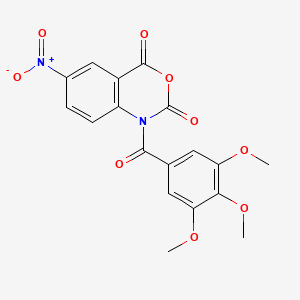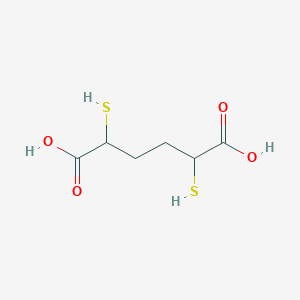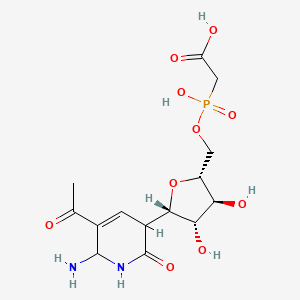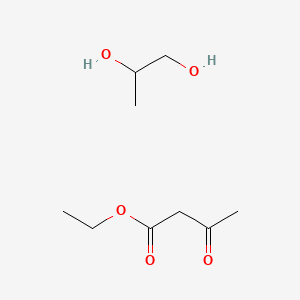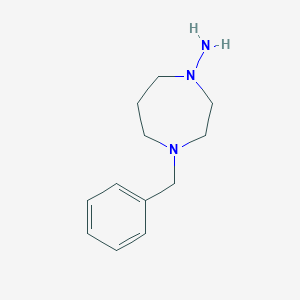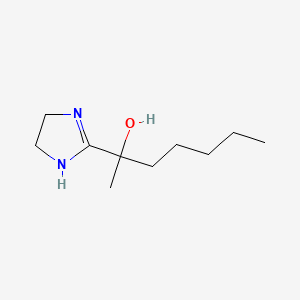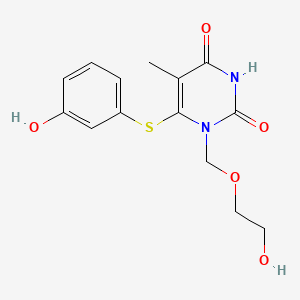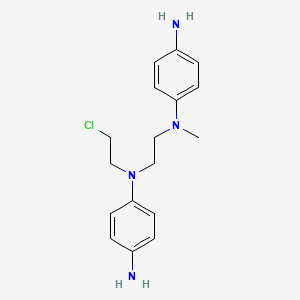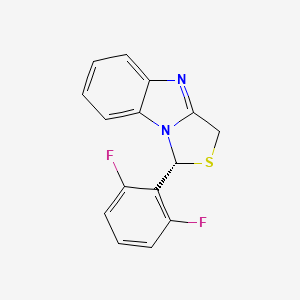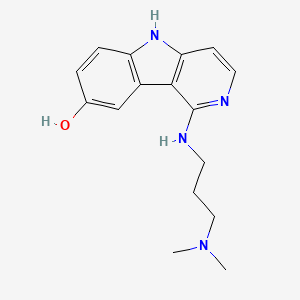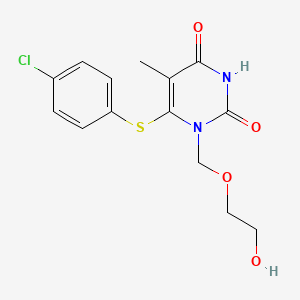
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a 4-chlorophenylthio group and a 2-hydroxyethoxy methyl group attached to the thymine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting from commercially available thymine. The key steps include:
Thioether Formation: The introduction of the 4-chlorophenylthio group is achieved through a nucleophilic substitution reaction. Thymine is reacted with 4-chlorophenylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Etherification: The 2-hydroxyethoxy methyl group is introduced via an etherification reaction. This involves the reaction of the intermediate product with 2-chloroethanol in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the 4-chlorophenylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The 2-hydroxyethoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dechlorinated products
Substitution: Various substituted thymine derivatives
Wissenschaftliche Forschungsanwendungen
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, potentially leading to the disruption of DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylthymine: Lacks the 4-chlorophenylthio and 2-hydroxyethoxy methyl groups.
6-(Phenylthio)thymine: Contains a phenylthio group instead of a 4-chlorophenylthio group.
1-(2-Hydroxyethoxy)methylthymine: Lacks the 4-chlorophenylthio group.
Uniqueness
6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of both the 4-chlorophenylthio and 2-hydroxyethoxy methyl groups. These functional groups confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
125056-62-4 |
|---|---|
Molekularformel |
C14H15ClN2O4S |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20) |
InChI-Schlüssel |
ONTQHBVQFIZIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



